2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile
Overview
Description
2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile is a heterocyclic compound with the molecular formula C10H9N3. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridine derivatives, to which this compound belongs, have a broad range of biological activity .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are known to influence a variety of biological pathways .
Result of Action
Imidazo[1,2-a]pyridine derivatives are known to have a broad range of biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and nitrile formation.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, RNH2) are frequently employed.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride: Similar structure but with an acetic acid group instead of a nitrile group.
2-Methylimidazo[1,2-a]pyridine: Lacks the acetonitrile group but shares the imidazo[1,2-a]pyridine core.
Uniqueness
2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile is unique due to its specific nitrile functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-8-3-2-6-13-7-9(4-5-11)12-10(8)13/h2-3,6-7H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESZJTBUJATZNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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